N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-9-11-24(12-10-13)29(26,27)15-7-5-14(6-8-15)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,13H,9-12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZWGKWFFAUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated benzothiazole is reacted with 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Chloro vs. Methoxy Groups: The target compound’s 4-chloro substituent contrasts with the 4-methoxy group in 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide ().
Chloro vs. Methyl Groups :
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () introduces a 3-methyl group on the benzothiazole, adding steric bulk that could hinder planar interactions with flat binding sites (e.g., ATP pockets in kinases). The chloro substituent in the target compound may instead favor π-π stacking .
Sulfonamide Group Modifications
4-Methylpiperidinylsulfonyl vs. Dimethylsulfamoyl :
The target’s 4-methylpiperidinylsulfonyl group is bulkier and more basic than the dimethylsulfamoyl group in N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide (). The piperidine ring may enhance solubility in aqueous environments (via protonation) and provide conformational rigidity, whereas dimethylsulfamoyl is smaller and less polar .- 4-Methylpiperidinylsulfonyl vs.
Additional Functional Moieties
N-Substituents on Benzamide :
The target compound lacks the N-(3-pyridinylmethyl) group present in ’s analogue, which introduces a pyridine ring capable of hydrogen bonding or cation-π interactions. Conversely, the target’s unmodified benzamide may prioritize hydrophobic interactions .- Acetyl and Dimethylaminopropyl Groups: 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide () incorporates an acetyl group (polar, hydrogen-bond acceptor) and a dimethylaminopropyl chain (basic, enhancing solubility at acidic pH). These features contrast with the target’s simpler benzamide and sulfonamide design .
Research Implications and Limitations
While structural comparisons highlight differences in electronic, steric, and solubility profiles, pharmacological data for the target compound are absent in the provided evidence. For example, N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () demonstrated anticancer activity, suggesting that piperazine/piperidine derivatives warrant further exploration . The target’s 4-methylpiperidinylsulfonyl group may similarly enhance target engagement in kinase or protease inhibition, but experimental validation is required.
Recommendation : Prioritize assays evaluating solubility, protein binding, and activity against cancer cell lines or enzymatic targets (e.g., PARP, EGFR) to contextualize these structural comparisons.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzothiazole moiety, a sulfonamide group, and a piperidine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Histamine H4 Receptor Antagonism : Research indicates that compounds similar to this compound exhibit antagonistic effects on the histamine H4 receptor. This receptor is implicated in various conditions, including allergic responses and inflammation .
- Inhibition of Cancer Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the sulfonamide group enhances the compound's ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .
Biological Activity
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Demonstrates significant cytotoxicity against various cancer cell lines. |
| Anti-inflammatory | Exhibits potential in reducing inflammation through H4 receptor modulation. |
| Antimicrobial | Shows efficacy against certain bacterial strains, indicating broad-spectrum activity. |
1. Antitumor Activity
A study evaluated the compound's effectiveness against MDA-MB-231 breast cancer cells, revealing a notable reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. The combination with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .
2. Anti-inflammatory Effects
In an experimental model of allergic inflammation, the compound was administered to mice sensitized with an allergen. Results indicated a significant decrease in inflammatory markers and symptoms associated with allergic responses, suggesting its potential therapeutic application in treating allergic diseases .
3. Antimicrobial Activity
The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial properties, supporting its potential use as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
